2-Amino-3-fluoro-6-hydroxybenzoic acid
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Overview
Description
2-Amino-3-fluoro-6-hydroxybenzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoro-6-hydroxybenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,3,6-trifluorobenzoic acid with ammonia, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions typically involve the use of a solvent such as acetonitrile and a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts can be optimized to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluoro-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-amino-3-fluoro-6-oxo-benzoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-fluoro-6-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-3-fluoro-6-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-fluorobenzoic acid
- 3-Fluoro-4-hydroxybenzoic acid
- 2-Fluoro-6-hydroxybenzoic acid
Uniqueness
2-Amino-3-fluoro-6-hydroxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxyl group on the benzene ring allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H6FNO3 |
---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
2-amino-3-fluoro-6-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6FNO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,9H2,(H,11,12) |
InChI Key |
SXGBXYPYSBXBTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(=O)O)N)F |
Origin of Product |
United States |
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